molecular formula C11H8O2 B583944 2-Naphthalenecarboxylic Acid-13C6 CAS No. 1346602-42-3

2-Naphthalenecarboxylic Acid-13C6

Cat. No. B583944
CAS RN: 1346602-42-3
M. Wt: 178.137
InChI Key: UOBYKYZJUGYBDK-MROVPUMUSA-N
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Description

2-Naphthalenecarboxylic Acid-13C6, also known as 2-Naphthoic Acid-13C6, 2-Carboxynaphthalene-13C6, 2-Maythic Acid-13C6, or 2-Naphthy , is a stable isotope-labelled compound . Its molecular formula is C513C6H8O2 and it has a molecular weight of 178.14 .


Molecular Structure Analysis

The molecular structure of 2-Naphthalenecarboxylic Acid-13C6 is similar to that of 2-Naphthalenecarboxylic acid . The molecular formula is C513C6H8O2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Naphthalenecarboxylic Acid-13C6 is 178.14 . The molecular formula is C513C6H8O2 .

Safety and Hazards

2-Naphthalenecarboxylic Acid-13C6 should be handled with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i3+1,5+1,6+1,7+1,8+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBYKYZJUGYBDK-HFDCNPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13CH]=[13C]2[13CH]=[13CH][13C](=[13CH]C2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxylic Acid-13C6

Synthesis routes and methods I

Procedure details

33.3 g (79 mmol) of the compound produced in part (a) above, dissolved in 200 ml of THF are slowly added to a suspension of magnesium (2.9 g, 118 Atg) in 60 ml of THF. Once the addition is complete, the mixture is heated at reflux for 2 hours at which point the temperature of the mixture is permitted to return to ambient temperature. 10.8 g (79 mmol) of anhydrous zinc chloride are added and the mixture is stirred for one hour at ambient temperature, at which point 10.5 g (39.5 mmol) of methyl 6-bromo-2-naphthoate and 500 mg of NiCl2 /DPPE complex are added. This mixture is then stirred for 2 hours at ambient temperature, poured into water, extracted with CH2Cl2, dried and evaporated. The residue is chromatographed on a silica column (eluant: mixture of heptane (70%) and ether (30%). 18.5 (90%) of the methyl ester of 6-[3-(1-adamantyl)-4 ™tert.butyldimethylsilyloxyphenyl]-2-naphthoic acid are obtained. Melting point: 152°-153° C.
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2.9 g
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60 mL
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10.5 g
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200 mL
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10.8 g
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Synthesis routes and methods II

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Synthesis routes and methods III

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dppf
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0.085 mmol
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Synthesis routes and methods IV

Procedure details

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0.5 mmol
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0 mmol
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dppf
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0.085 mmol
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